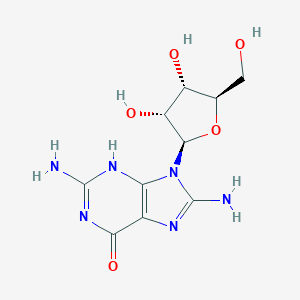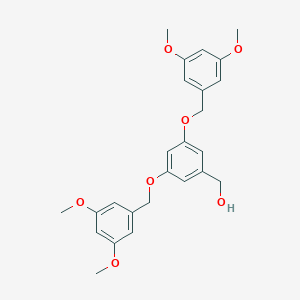
N-Pentafluorophenyldichloromaleimide
Vue d'ensemble
Description
N-Pentafluorophenyldichloromaleimide (N-PFPDCM) is a novel compound that has been investigated for its potential use in a variety of scientific applications. It is a fluorinated maleimide derivative with a five-carbon backbone and two chlorine atoms, which makes it ideal for use in a variety of scientific research applications. N-PFPDCM is a relatively new compound and has only recently been studied for its potential in scientific research.
Applications De Recherche Scientifique
Electroluminescence : Bisindolylmaleimide derivatives, including those containing pentafluorophenyl substituents, have been synthesized and assessed for their performance in electroluminescence devices. These materials displayed dual emissions in various device configurations, indicating their potential in electronic and optoelectronic applications (Yeh et al., 2006).
Drug Design and Medicinal Chemistry : The pentafluorosulfanyl group, which can be related to the chemistry of N-Pentafluorophenyldichloromaleimide, has been used in drug design as a bioisosteric replacement. This group has unique physical and chemical properties and offers stability under physiological conditions, making it a valuable component in the development of new pharmaceuticals (Sowaileh et al., 2017).
Material Sciences : Copolymers of pentafluorostyrene and N-phenylmaleimide, which are structurally related to this compound, have been synthesized. These copolymers exhibit high hydrophobicity and high glass transition temperature, making them suitable for various applications in material sciences (Agarwal et al., 2005).
Biological Applications : The study of fluorinated amino acids, including pentafluorophenylalanine, provides insights into the use of highly fluorinated compounds in stabilizing proteins, which is relevant to biotechnological applications such as protein therapeutics and biosensors. This research suggests potential biological applications of fluorinated compounds like this compound (Chiu et al., 2009).
Propriétés
IUPAC Name |
3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWZXNLBVBCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326935 | |
| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186958-58-7 | |
| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)



![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)





